molecular formula C16H18ClNO2 B15206382 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester CAS No. 206258-94-8

3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester

Katalognummer: B15206382
CAS-Nummer: 206258-94-8
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: AKTGNPABQNMLFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester typically involves the esterification of 3-Quinolinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 3-Quinolinecarboxylic acid, 4-chloro-8-(1,1-dimethylethyl)-, ethyl ester lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the bulky tert-butyl group at the 8-position of the quinoline ring can influence its reactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer

206258-94-8

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

ethyl 8-tert-butyl-4-chloroquinoline-3-carboxylate

InChI

InChI=1S/C16H18ClNO2/c1-5-20-15(19)11-9-18-14-10(13(11)17)7-6-8-12(14)16(2,3)4/h6-9H,5H2,1-4H3

InChI-Schlüssel

AKTGNPABQNMLFL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.